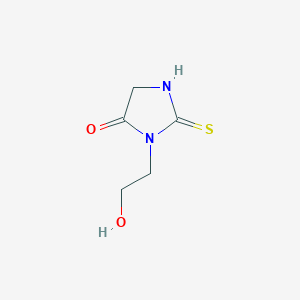

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one

Description

Properties

Molecular Formula |

C5H8N2O2S |

|---|---|

Molecular Weight |

160.20 g/mol |

IUPAC Name |

3-(2-hydroxyethyl)-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C5H8N2O2S/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10) |

InChI Key |

YBIFHFXSAAKVEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=S)N1)CCO |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Thioxoimidazolidin-4-one

One common method involves the nucleophilic substitution reaction where the nitrogen atom of 2-thioxoimidazolidin-4-one is alkylated by 2-haloethanol derivatives (e.g., 2-chloroethanol) under basic conditions. This reaction proceeds via the formation of an N-alkylated intermediate, yielding 3-(2-hydroxyethyl)-2-thioxoimidazolidin-4-one.

- Reaction conditions: Typically, the reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to deprotonate the nitrogen.

- Temperature: Mild heating (50–80 °C) is often applied to facilitate the reaction.

- Yield: Moderate to good yields (60–85%) are reported depending on the reaction time and purity of reagents.

Cyclocondensation Approaches

Another approach involves the cyclocondensation of appropriate urea derivatives with 4,5-dihydroxyimidazolidine-2-thione or glyoxal derivatives, followed by functional group transformations to introduce the hydroxyethyl substituent.

- Method: For example, 1-substituted ureas react with 4,5-dihydroxyimidazolidine-2-thione in aqueous acidic media at elevated temperatures (around 75–80 °C) to form semithioglycoluril intermediates, which can be further modified to yield the target compound.

- Advantages: This method allows for the introduction of various substituents and can be adapted to synthesize analogs.

- Limitations: Requires multiple steps and purification stages.

Reaction with Aldehydes or Alcohols

The synthesis can also proceed via the reaction of 2-thioxoimidazolidin-4-one with aldehydes or alcohols under acidic or basic catalysis.

- Example: Heating 2-thioxoimidazolidin-4-one with 2-hydroxyacetaldehyde or ethylene glycol derivatives in acetic acid or under basic conditions can lead to the formation of the hydroxyethyl-substituted product.

- Catalysts: Acidic catalysts such as sulfuric acid or basic catalysts like sodium hydroxide may be used.

- Reaction time: Typically several hours under reflux.

- Yields: Variable, often moderate.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation with 2-haloethanol | 2-Thioxoimidazolidin-4-one, 2-chloroethanol, base (K2CO3) | 50–80 °C, polar aprotic solvent | 60–85 | Direct, relatively simple | Requires careful control of base and temperature |

| Cyclocondensation | 1-Substituted urea, 4,5-dihydroxyimidazolidine-2-thione, acid | 75–80 °C, aqueous acidic medium | 50–75 | Versatile, allows substitution | Multi-step, longer reaction time |

| Reaction with aldehydes/alcohols | 2-Thioxoimidazolidin-4-one, 2-hydroxyacetaldehyde, acid/base catalyst | Reflux, several hours | 40–70 | Uses readily available reagents | Moderate yields, possible side reactions |

- Studies have shown that the alkylation method benefits from the use of sodium hydride as a stronger base, improving yields and reaction rates.

- Cyclocondensation methods have been optimized by adjusting the molar ratios of urea derivatives and imidazolidine-2-thione to maximize conversion and minimize by-products.

- The reaction with aldehydes is sensitive to the nature of the catalyst; mild acidic conditions favor the formation of the desired product without extensive polymerization or side reactions.

- Purification typically involves recrystallization from ethanol or chromatographic techniques to achieve high purity.

The preparation of this compound is achievable through several synthetic routes, each with distinct advantages and challenges. The alkylation of 2-thioxoimidazolidin-4-one with 2-haloethanols under basic conditions is the most straightforward and commonly employed method, offering good yields and operational simplicity. Cyclocondensation and aldehyde/alcohol reaction methods provide alternative pathways that allow structural diversification but may require more complex procedures.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

The compound undergoes Knoevenagel-type condensations with aromatic aldehydes to form 5-arylidene derivatives. This reaction typically employs acetic acid and β-alanine as catalysts:

Example Reaction:

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one + 4-chlorobenzaldehyde → 5-(4-Chlorobenzylidene)-3-(2-hydroxyethyl)-2-thioxoimidazolidin-4-one

Conditions:

Key Applications:

Acylation with Acyl Chlorides

The hydroxyethyl and thione groups facilitate mono- or di-acylation depending on the acyl chloride’s steric and electronic properties:

Mechanistic Insight:

-

Electron-deficient acyl chlorides favor S-acylation due to enhanced electrophilicity .

-

Steric hindrance in bulky acyl chlorides limits di-acylation .

Nucleophilic Substitution

The hydroxyethyl group undergoes substitution with alkyl halides or sulfonating agents:

Example:

this compound + methyl iodide → 3-(2-Methoxyethyl)-2-thioxoimidazolidin-4-one

Conditions:

-

Base: NaH or K₂CO₃

-

Solvent: THF or DMF

-

Temperature: 0°C to RT

-

Yield: 50–75%

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, forming complexes with transition metals:

Reported Complexes:

-

Cu(II): Square planar geometry, enhances antimicrobial activity

-

Fe(III): Octahedral coordination, studied for catalytic applications

Applications:

-

Metal-organic frameworks (MOFs) for drug delivery

-

Catalysts in oxidation reactions

Oxidation Reactions

The thione group oxidizes to disulfides under mild oxidative conditions:

Example:

2 × this compound → 3,3'-(2-Hydroxyethyl)-2,2'-dithiobis(imidazolidin-4-one)

Conditions:

-

Oxidizing agent: H₂O₂ or I₂

-

Solvent: Methanol

-

Temperature: RT

-

Yield: 60–70%

Click Chemistry Functionalization

The hydroxyethyl group can be modified to introduce azide or alkyne moieties for CuAAC reactions:

Example Pathway:

-

Tosylation of hydroxyethyl group → 3-(2-Tosyloxyethyl)-2-thioxoimidazolidin-4-one

-

Azide substitution: Tosyloxy → Azide

-

CuAAC with alkynes → Triazole-linked conjugates

Applications:

Scientific Research Applications

Antimicrobial Activity

The imidazolidine-2-thione scaffold, which includes 3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one, has been recognized for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, the compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as a new class of antibacterial agents through mechanisms such as inhibition of bacterial adhesion and disruption of microbial cell integrity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Organism | Activity (IC50) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.0 µg/mL |

| Compound B | Escherichia coli | 3.5 µg/mL |

| Compound C | Candida albicans | 4.0 µg/mL |

Anticancer Properties

Research indicates that this compound derivatives have shown promising anticancer activity against various cancer cell lines. Notably, studies have reported significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HePG-2) cell lines, with some derivatives exhibiting IC50 values in the low micromolar range . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Compound D | MCF-7 | 3.98 µg/mL |

| Compound E | HePG-2 | 2.33 µg/mL |

Immunosuppressive Agents

Recent studies have highlighted the potential of this compound derivatives as selective immunosuppressive agents. Specifically, compounds have been identified that inhibit perforin activity in lymphocytes, which is crucial for targeted immunosuppression in conditions like graft-versus-host disease and autoimmune disorders . This selectivity may reduce off-target effects commonly associated with traditional immunosuppressants.

Structure-Activity Relationship Studies

The efficacy of this compound derivatives is heavily influenced by their structural modifications. Structure-activity relationship (SAR) studies have indicated that variations in substituents on the imidazolidine ring can significantly alter biological activity . For example, the introduction of electron-withdrawing groups has been shown to enhance anticancer potency.

Table 3: Structure-Activity Relationship Findings

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased potency |

| Alkyl groups | Moderate activity |

| Aromatic substitutions | Variable effects |

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Key Structural Insights :

- N3 Substitution: Hydroxyethyl or Schiff base (azomethine) groups at N3 enhance bioactivity. For example, Schiff base derivatives (e.g., 3-[(2-hydroxybenzylidene)amino]-) act as bidentate ligands in metal complexes, improving cytotoxicity .

- C5 Functionalization : Arylidene or aryl groups at C5 increase lipophilicity, enhancing membrane permeability and receptor binding (e.g., CB1 receptor affinity in 5,5'-diphenyl derivatives) .

- Hybridization: Combining thiohydantoin with azomethine (Schiff base) or acetylated phenolic groups (e.g., compound 4 in ) optimizes anti-inflammatory and antimicrobial activities.

Anti-Inflammatory Activity

- 1,3-Disubstituted Derivatives: Compound 3 (1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[1-(2-hydroxyphenylethylidene)amino]-2-thioxoimidazolidin-4-one) showed potent anti-inflammatory effects via COX-2 inhibition (IC₅₀ = 1.2 µM) .

- Role of Hydroxyl Groups: Acetylation of phenolic -OH (compound 4) reduced activity by 40%, indicating the importance of free hydroxyl groups for binding .

Antimicrobial and Antidiabetic Effects

- C5 and C6 Analogues: 3-((2-Bromobenzylidene)amino)- (C5) and 3-((4-methoxybenzylidene)amino)- (C6) derivatives exhibited MIC values of 4–8 µg/mL against Staphylococcus aureus, surpassing ciprofloxacin in biofilm inhibition .

- 5-Arylidene Derivatives : 5-(4-Bromo-2-hydroxybenzylidene) analogues reduced blood glucose levels by 55% in diabetic rat models, attributed to PPAR-γ activation .

Receptor Binding and Enzyme Inhibition

- CB1 Receptor Ligands : 5,5'-Bis(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one (31 ) showed a Ki of 12 nM for CB1, outperforming hydantoin analogues due to sulfur's electronegativity .

- FAAH Inhibitors : 5,5'-Diphenyl-3-tetradecyl-2-thioxoimidazolidin-4-one (46 ) inhibited FAAH with pI₅₀ = 5.94, independent of CB1/CB2 affinity .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chloro or bromo substituents (e.g., 4-chlorobenzylidene) enhance antimicrobial activity by increasing electrophilicity .

- Hydrophobic Chains : Long alkyl chains (e.g., tetradecyl in compound 46 ) improve FAAH inhibition by enhancing membrane penetration .

- Hybridization Efficacy : Combining thiohydantoin with azomethine moieties (e.g., compound 2 in ) synergizes anti-inflammatory and antidiabetic effects.

Biological Activity

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one, a derivative of thiohydantoin, has garnered attention for its diverse biological activities. This compound is part of a broader class of 2-thioxoimidazolidin-4-one analogues, which have been investigated for their potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₂O₂S, with a molecular weight of approximately 160.19 g/mol. The compound features a thioxo group which is crucial for its biological activity. Its structure can be represented as follows:

Anti-inflammatory Activity

Research indicates that derivatives of 2-thioxoimidazolidin-4-one exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can reduce the production of inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α and IL-6) in activated macrophages (RAW264.7 cells). The mechanism involves the inhibition of signaling pathways related to inflammation, including ERK, JNK, and p38 MAPK pathways .

Table 1: Summary of Anti-inflammatory Activity

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of NO production in RAW264.7 cells |

| Compound A | 0.79 | Inhibition of perforin activity |

| Compound B | 1.69 | Modulation of inflammatory cytokines |

Anticancer Activity

Several studies have explored the anticancer potential of thiohydantoin derivatives. For example, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cells. The results suggest that these compounds may induce apoptosis and inhibit tumor growth through mechanisms such as topoisomerase II inhibition and DNA intercalation .

Table 2: Anticancer Activity Overview

| Cell Line | Compound | IC50 (μM) | Effect |

|---|---|---|---|

| MDA-MB-231 | This compound | TBD | Induces apoptosis |

| NUGC-3 | Compound X | 0.004 | Inhibits T-cell proliferation |

Case Studies

- Inhibition of Perforin Activity : A study investigated the inhibitory effects of various thiohydantoin derivatives on perforin, a protein involved in immune response. The lead compound demonstrated significant inhibition at low concentrations without cytotoxicity to immune cells .

- Anti-inflammatory Effects in Animal Models : In vivo studies using animal models showed that treatment with thiohydantoin derivatives resulted in reduced inflammation markers and improved outcomes in conditions such as rheumatoid arthritis .

Q & A

Q. What are the common synthetic routes for 3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Michael addition or condensation reactions. For instance, 2-thioxoimidazolidin-4-one derivatives can be prepared by reacting substituted maleimides with isothiocyanates under basic conditions (e.g., sodium hydroxide in ethanol) . Optimization involves controlling stoichiometry, solvent choice (e.g., ethanol for polar intermediates), and reaction time. For example, IR and NMR data confirm successful formation, with key signals at ~3444 cm⁻¹ (OH stretch) and δ = 8.58 ppm (CH=N resonance) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

A combination of IR, NMR (¹H and ¹³C), and X-ray crystallography is recommended. IR identifies functional groups like -OH (~3444 cm⁻¹) and -NH (~3260 cm⁻¹). ¹H NMR resolves olefinic protons (δ = 6.70–8.58 ppm), while ¹³C NMR confirms imine (δ = 143.3 ppm) and carbonyl (δ = 170–180 ppm) groups. X-ray crystallography provides definitive stereochemical data, as seen in studies of related imidazolidinone derivatives .

Advanced Research Questions

Q. How do the metal coordination properties of this compound influence its applications in catalysis or bioinorganic chemistry?

The compound acts as a bidentate ligand, coordinating metals (e.g., Pd(II), Cu(II)) via its thione sulfur and carbonyl oxygen. Such complexes exhibit catalytic activity in cross-coupling reactions and cytotoxicity against cancer cell lines. For example, Pd(II) complexes show IC₅₀ values <10 µM in MTT assays, attributed to DNA intercalation or reactive oxygen species (ROS) generation . Optimization of ligand geometry (e.g., substituent effects on steric hindrance) enhances metal-binding efficiency .

Q. What strategies resolve contradictions in bioactivity data across studies involving metal complexes of this compound?

Discrepancies in cytotoxicity or enzyme inhibition data may arise from variations in metal oxidation states, counterion effects, or cellular uptake. Methodological standardization is critical:

- Use identical cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., MTT vs. SRB).

- Compare ligand-to-metal ratios (1:1 vs. 1:2) and solvent systems (DMSO vs. aqueous buffers).

- Validate mechanisms via ROS detection (fluorescent probes) or DNA-binding assays (gel electrophoresis) .

Q. What reaction mechanisms govern the cyclocondensation of this compound with aromatic aldehydes?

The reaction proceeds via nucleophilic attack of the aldehyde carbonyl by the imidazolidinone’s NH group, forming a Schiff base intermediate. Subsequent dehydration yields the cyclized product. Key evidence includes:

- IR absorption at ~1640 cm⁻¹ (C=N stretch).

- Kinetic studies showing rate dependence on base concentration (e.g., NaOH in ethanol).

- Computational modeling (DFT) to map transition states and activation energies .

Methodological Considerations

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thione sulfur (HOMO-rich) is prone to metal coordination or oxidation. Molecular docking simulations further assess binding affinities to biological targets (e.g., enzymes or DNA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.